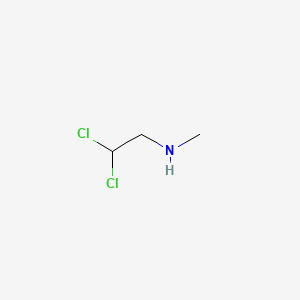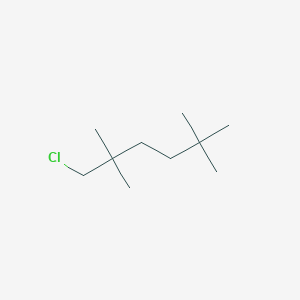
1-Chloro-2,2,5,5-tetramethylhexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-2,2,5,5-tetramethylhexane is an organic compound with the molecular formula C10H21Cl It is a chloroalkane, characterized by the presence of a chlorine atom attached to a carbon chain that includes four methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Chloro-2,2,5,5-tetramethylhexane can be synthesized through the free-radical chlorination of 2,2,5,5-tetramethylhexane. The reaction typically involves the use of chlorine gas (Cl2) under ultraviolet light or heat to initiate the formation of free radicals. The reaction proceeds through three stages: initiation, propagation, and termination .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves controlled chlorination of 2,2,5,5-tetramethylhexane in the presence of catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-2,2,5,5-tetramethylhexane primarily undergoes substitution reactions due to the presence of the chlorine atom. These reactions include nucleophilic substitution (SN1 and SN2 mechanisms) and elimination reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions. The reaction conditions vary depending on the desired mechanism (SN1 or SN2).
Elimination Reactions: Reagents such as alcoholic potassium hydroxide (KOH) are used to induce elimination, resulting in the formation of alkenes.
Major Products:
Substitution Reactions: The major products are typically alcohols or ethers, depending on the nucleophile used.
Elimination Reactions: The major products are alkenes, such as 2,2,5,5-tetramethylhexene.
Applications De Recherche Scientifique
1-Chloro-2,2,5,5-tetramethylhexane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine: While specific biological applications are limited, its derivatives may be explored for potential pharmaceutical uses.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-chloro-2,2,5,5-tetramethylhexane in chemical reactions involves the formation of carbocations or carbanions, depending on the reaction conditions. In nucleophilic substitution reactions, the chlorine atom is replaced by a nucleophile, forming a new bond. In elimination reactions, the compound undergoes dehydrohalogenation, resulting in the formation of alkenes.
Comparaison Avec Des Composés Similaires
1-Chloro-2,2-dimethylpropane: Similar in structure but with fewer methyl groups.
2,2,5,5-Tetramethylhexane: The parent hydrocarbon without the chlorine atom.
Uniqueness: 1-Chloro-2,2,5,5-tetramethylhexane is unique due to the presence of four methyl groups, which provide steric hindrance and influence its reactivity. This makes it distinct from other chloroalkanes and affects its behavior in chemical reactions .
Propriétés
Formule moléculaire |
C10H21Cl |
|---|---|
Poids moléculaire |
176.72 g/mol |
Nom IUPAC |
1-chloro-2,2,5,5-tetramethylhexane |
InChI |
InChI=1S/C10H21Cl/c1-9(2,3)6-7-10(4,5)8-11/h6-8H2,1-5H3 |
Clé InChI |
ASMBGTMFUOBUCA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CCC(C)(C)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl N-[1-(4-methoxyphenyl)-3-oxo-2-(propan-2-yl)propyl]carbamate](/img/structure/B13240865.png)
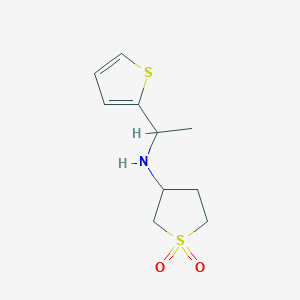
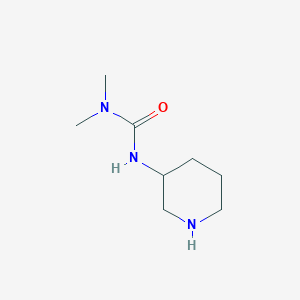
![1-{[(Benzyloxy)carbonyl]amino}-2-tert-butylcyclohexane-1-carboxylic acid](/img/structure/B13240900.png)
![N-[(2-Chlorophenyl)methyl]-2-methyloxolan-3-amine](/img/structure/B13240909.png)

![1-[(2-Bromophenyl)methyl]cyclopropan-1-amine](/img/structure/B13240921.png)


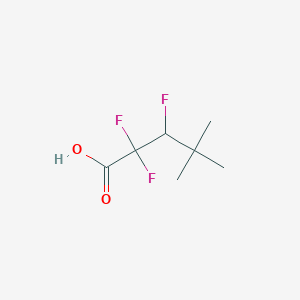
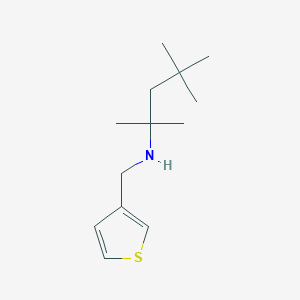
![7-Methyl-2-(propan-2-yl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13240949.png)
